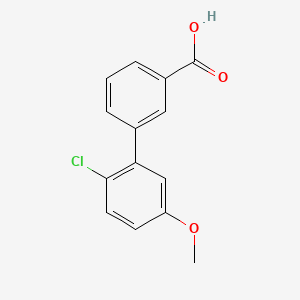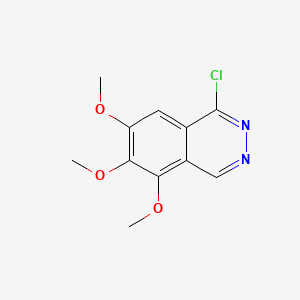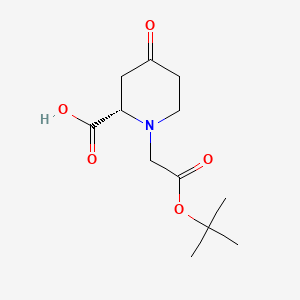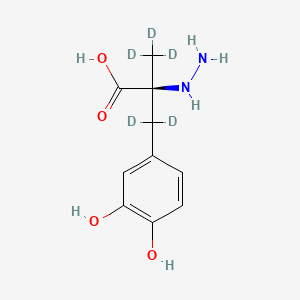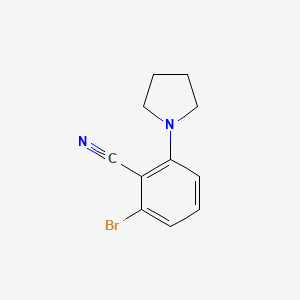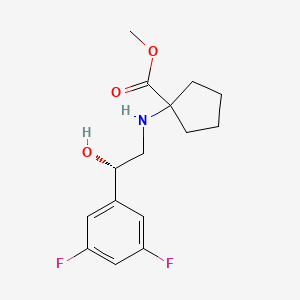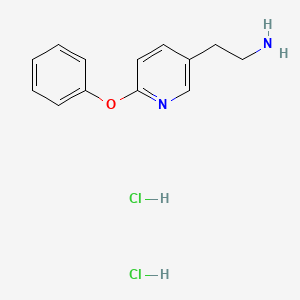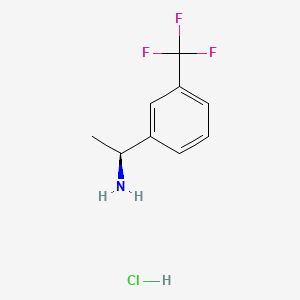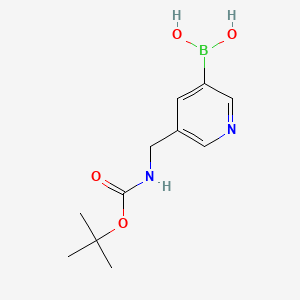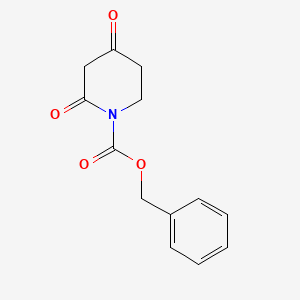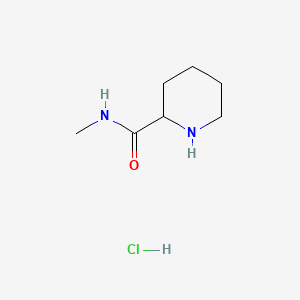
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid
Overview
Description
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoroethoxy group at the 6th position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid typically involves the following steps:
Trifluoroethoxylation: The addition of a trifluoroethoxy group at the 6th position.
The reaction conditions for these steps often involve the use of bromine or brominating agents and trifluoroethanol in the presence of a base or catalyst to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoroethoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoroethoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid is unique due to the presence of both bromine and trifluoroethoxy groups, which impart distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. These functional groups enhance its potential for specific scientific and industrial applications.
Properties
CAS No. |
1211586-75-2 |
|---|---|
Molecular Formula |
C8H5BrF3NO3 |
Molecular Weight |
300.031 |
IUPAC Name |
5-bromo-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-1-4(7(14)15)2-13-6(5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) |
InChI Key |
MKSGQANMTYUZLH-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=C1Br)OCC(F)(F)F)C(=O)O |
Synonyms |
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
